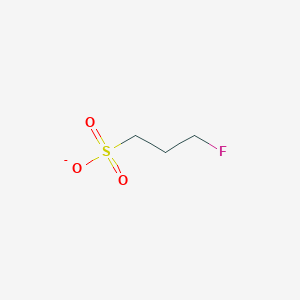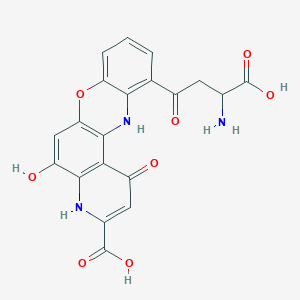
Hydroxanthommatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxanthommatin is a naturally occurring compound that belongs to the class of flavonoids. It is commonly found in the flowers of the plant species Matthiola incana, also known as night-scented stock. Hydroxanthommatin has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of hydroxanthommatin is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Hydroxanthommatin has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Hydroxanthommatin has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Hydroxanthommatin has been found to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxanthommatin has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from the flowers of Matthiola incana. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research. However, there are also some limitations to using hydroxanthommatin in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on hydroxanthommatin. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to elucidate the mechanism of action of hydroxanthommatin in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential neuroprotective effects. Studies have shown that hydroxanthommatin can reduce oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration route for hydroxanthommatin in these diseases. Overall, hydroxanthommatin has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
Hydroxanthommatin can be synthesized through the extraction of the flowers of Matthiola incana. The flowers are dried and powdered, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using column chromatography, and hydroxanthommatin is isolated as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
Hydroxanthommatin has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that hydroxanthommatin exhibits antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Hydroxanthommatin has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
Número CAS |
142394-84-1 |
|---|---|
Nombre del producto |
Hydroxanthommatin |
Fórmula molecular |
C20H15N3O8 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |
InChI |
InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |
Clave InChI |
WSRZQBTZCCBWOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
Otros números CAS |
142394-84-1 |
Sinónimos |
hydroxanthommatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



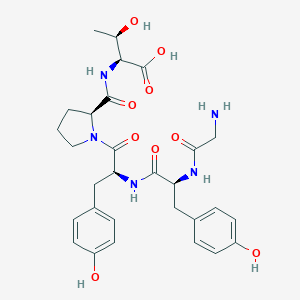
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
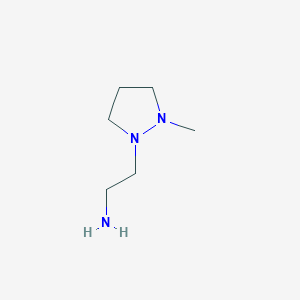
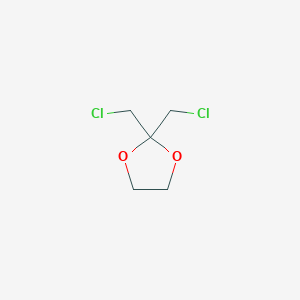
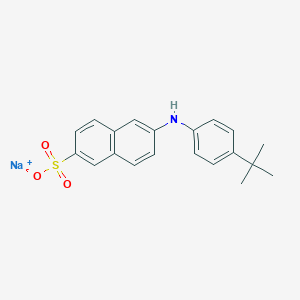
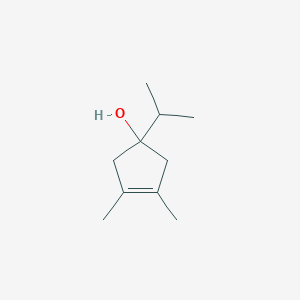
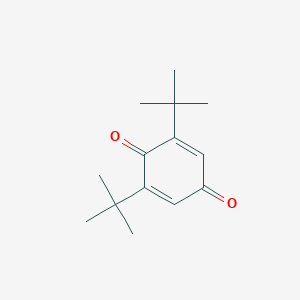
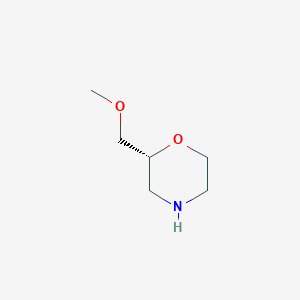
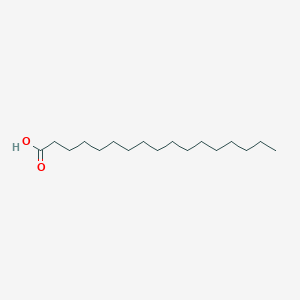
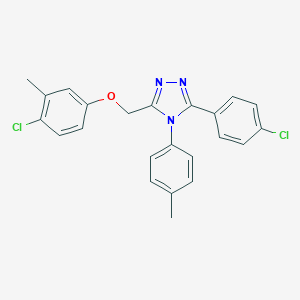
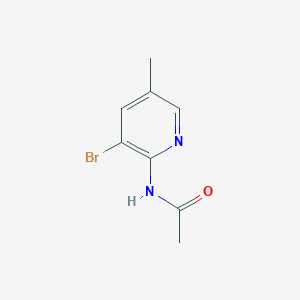
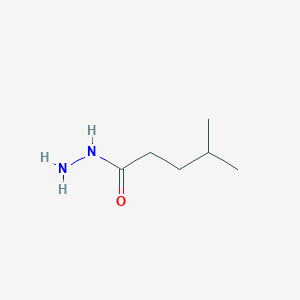
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
